molecular formula C25H34O4 B045186 4-Hydroxyphenyl 4-(dodecyloxy)benzoate CAS No. 123436-82-8

4-Hydroxyphenyl 4-(dodecyloxy)benzoate

Cat. No.: B045186
CAS No.: 123436-82-8
M. Wt: 398.5 g/mol
InChI Key: IGNDWTCDOMXOCB-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-(dodecyloxy)benzoate is an organic compound with the molecular formula C25H34O4 It is a member of the benzoate ester family, characterized by the presence of a hydroxyphenyl group and a dodecyloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-Hydroxyphenyl 4-(dodecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 4-(dodecyloxy)benzoate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenyl benzoate
  • 4-Dodecyloxybenzoic acid
  • 4-Hydroxyphenyl 4-methoxybenzoate

Comparison

4-Hydroxyphenyl 4-(dodecyloxy)benzoate is unique due to the presence of both a hydroxyphenyl group and a long alkyl chain (dodecyloxy group). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for forming stable complexes with biological molecules. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, making it versatile for various applications.

Properties

IUPAC Name

(4-hydroxyphenyl) 4-dodecoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-12-21(13-17-23)25(27)29-24-18-14-22(26)15-19-24/h12-19,26H,2-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNDWTCDOMXOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600348
Record name 4-Hydroxyphenyl 4-(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123436-82-8
Record name 4-Hydroxyphenyl 4-(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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